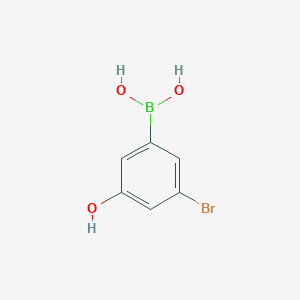

![molecular formula C20H18N2O2S B2425898 2-(4-乙氧苯基)-9-甲基-1,5-二氢色满[2,3-d]嘧啶-4-硫酮 CAS No. 866842-91-3](/img/structure/B2425898.png)

2-(4-乙氧苯基)-9-甲基-1,5-二氢色满[2,3-d]嘧啶-4-硫酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-(4-Ethoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione” is a type of pyrimidine-thione, a class of compounds known for their antitumor activities . Pyrimidine-thiones are synthesized via the conversion of the C=O group into the C=S functional group-based tricyclic pyrimidinone systems .

Synthesis Analysis

The synthesis of pyrimidine-thiones involves the use of Lawesson’s reagent and phosphorus pentasulfide as thionation agents . The process involves a one-pot reaction strategy and the formation of thiones via C=O group conversion into the C=S functional group-based tricyclic pyrimidinone systems .

Molecular Structure Analysis

The molecular structure of pyrimidine-thiones is elucidated by 1H-NMR, 13C-NMR, and HRMS analysis . Computational tools are often used to investigate the molecular and electronic behavior of these compounds . The molecular electrostatic surface potential (MEP) is studied to predict the highly electronic sites around the compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrimidine-thiones include Knoevenagel condensation, Michael addition, and intramolecular cyclocondensation . The pyran ring closure is a major part of most studies .

Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine-thiones can be determined using various spectroscopic methods, including IR, NMR, and UV-Vis . Some molecular properties such as ionization energy, electron affinity, energy gap, hardness, electronegativity, electrophilicity index, static dipole moment, and average linear polarizability can be computed .

科学研究应用

Anticancer Activity

The compound has been investigated for its anticancer potential. Specifically, two derivatives—3-ethyl-2-hydrazineyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one and 3-ethyl-2-(2-glucozylidenehydrazineyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one —showed potent anticancer activity against human cancer cell lines (HepG-2 and MCF-7) .

Antioxidant Properties

Among the pyrimidine-2(1H)-thione derivatives, the compound exhibited excellent antioxidant activity at low concentrations. This property is crucial for combating oxidative stress and preventing cellular damage .

Antiviral Potential

Thienopyrimidine nucleosides, including this compound, have been regarded as antiviral agents. Their activity against viral infections makes them valuable candidates for further research and drug development .

Molecular Docking Studies

In silico molecular docking studies positioned this compound in the active site of the epidermal growth factor receptor (EGFR). Such studies provide insights into potential interactions and mechanisms, which can guide further experimental investigations .

Triazole Ring Pharmacophore

The compound contains a triazole ring, which is a fundamental part of various medications. Triazole-containing compounds exhibit high affinity due to their dipole character and hydrogen bonding. They are found in drugs used for diverse purposes, including anticancer therapy .

Hydrazone Group Activities

Hydrazones with an azomethine (–NHN=CH–) group exhibit widespread biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor effects. The presence of this group in the compound contributes to its pharmacological properties .

作用机制

Action Environment

Environmental factors play a role in the compound’s efficacy and stability. These factors include temperature, pH, and the presence of other molecules. For instance, exposure to light or oxidative conditions could affect its stability.

未来方向

The future directions in the research of pyrimidine-thiones could involve further exploration of their antitumor activities and the development of more efficient synthesis methods . There is also a need to improve the drug development process, given that most medical drugs used in cancer chemotherapy fail to produce satisfactory outcomes due to poor selectivity, efficiency, or various side effects .

属性

IUPAC Name |

2-(4-ethoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2S/c1-3-23-15-9-7-13(8-10-15)18-21-19-16(20(25)22-18)11-14-6-4-5-12(2)17(14)24-19/h4-10H,3,11H2,1-2H3,(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVYOCACNNUYTNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=C(C=CC=C4C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Ethoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(4-methoxyphenyl)urea](/img/structure/B2425821.png)

![1-(3,4-Dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2425822.png)

![[5-(2-Methoxyphenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B2425825.png)

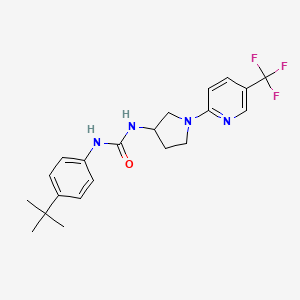

![1-(Azepan-1-yl)-2-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]ethanone](/img/structure/B2425827.png)

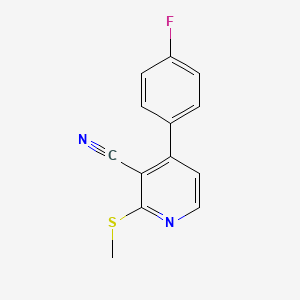

![1-(2-hydroxyethyl)-4-((naphthalen-1-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2425828.png)

![Ethyl 4-(2-((4-oxo-3-(3-(piperidin-1-yl)propyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2425830.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2425832.png)

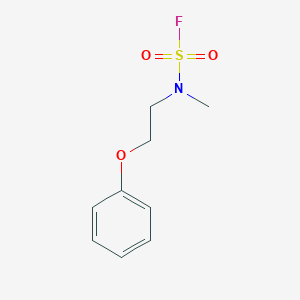

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2425833.png)

![N-benzo[g][1,3]benzothiazol-2-yl-4-methylsulfanylbenzamide](/img/structure/B2425835.png)